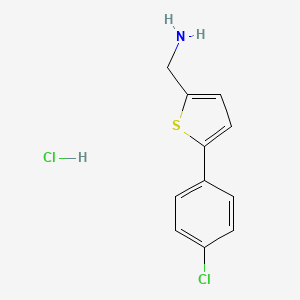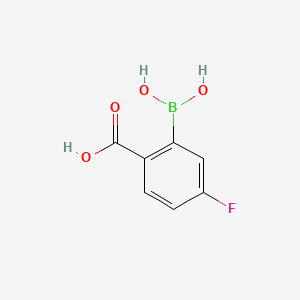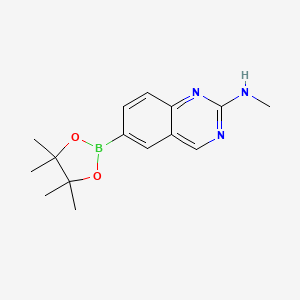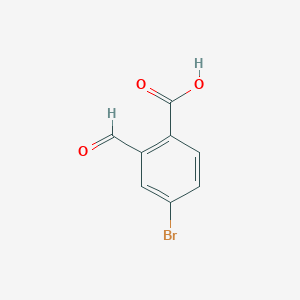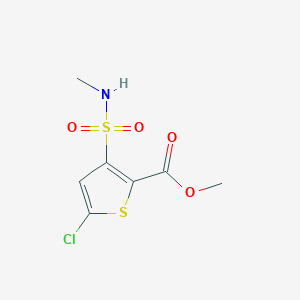
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate” is a chemical compound that falls under the category of organosulfur compounds . It is a thiophene compound, a class that includes various biologically active compounds and that is significant in the field of pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate” is C7H8ClNO4S2 . The molecular weight is 270.74 .Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate” has a predicted density of 1.503±0.06 g/cm3 . The melting point is 103-105°C, and the boiling point is 424.6±55.0°C . The flash point is 210.6°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from methyl 3-hydroxythiophene-2-carboxylate through halogenation, react with alcohols and lose hydrogen chloride at room temperature to yield thiophene-2,4-diols. These compounds can be further processed to yield 3,5-dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These acids can then be thermally decarboxylated or acid-treated to create ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).
Catalytic Applications
- Thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups have been used in palladium-catalyzed coupling with various aryl/heteroaryl bromides. This process yields 5-arylated thiophene-3-sulfonic amides or esters under in situ decarboxylation conditions (Bheeter, Bera, & Doucet, 2013).
Material Science and Engineering
- Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in pharmaceuticals and herbicides, uses acetic acid as a solvent in its production process. The recovery of acetic acid from the effluent is challenging due to the presence of multiple components. Studies have shown that azeotropic distillation is ineffective, but extraction methods can successfully recover acetic acid for reuse (Wang Tian-gui, 2006).
Advanced Functional Materials
- Methyl-substituted thieno[2,3-b]thiophene dicarboxylates have been used to create three-dimensional microporous lanthanide-based metal-organic frameworks. These frameworks show potential in gas adsorption, sensing properties, and significant magnetic properties, useful in various applications ranging from environmental sensing to material science (Wang et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-9-15(11,12)4-3-5(8)14-6(4)7(10)13-2/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJZPHCNBFFGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589875 | |
| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate | |
CAS RN |
70374-37-7 | |
| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


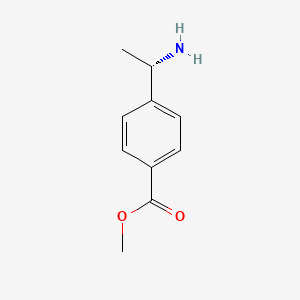
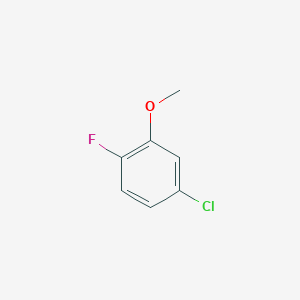
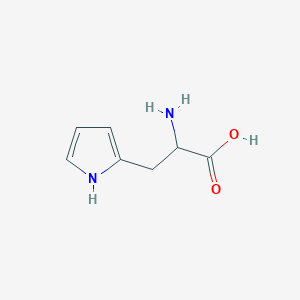

![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
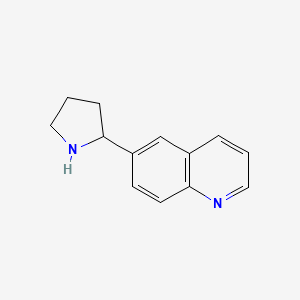
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
